

5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole

chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole

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An In-Depth Technical Guide to the Chemical Properties of **5-[3-(Trifluoromethoxy)phenyl]-2H-tetrazole**

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and application of **5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole**, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. This molecule uniquely combines two key pharmacophores: a 5-substituted tetrazole ring, a well-established bioisostere for carboxylic acids, and a trifluoromethoxy-substituted phenyl group, which confers desirable pharmacokinetic properties. This document explores the molecule's physicochemical characteristics, details a standard synthetic protocol, and discusses its strategic importance in modern drug discovery.

Introduction: A Scaffold of Strategic Importance

In the landscape of medicinal chemistry, the rational design of drug candidates hinges on the strategic incorporation of functional groups that optimize both pharmacodynamic and pharmacokinetic profiles. The compound 5-[3-(trifluoromethoxy)phenyl]tetrazole emerges as a quintessential example of this design philosophy. It is comprised of two moieties that address common challenges in drug development:

- The Tetrazole Ring: A metabolically robust surrogate for the carboxylic acid group. 5-substituted tetrazoles mimic the acidity and hydrogen bonding capabilities of carboxylic acids while being resistant to many in-vivo metabolic pathways.^{[1][2]} This bioisosteric replacement can lead to improved oral bioavailability and a more predictable metabolic fate.^[2]
- The Trifluoromethoxy (-OCF₃) Group: A powerful modulator of physicochemical properties. The -OCF₃ group is strongly electron-withdrawing and highly lipophilic, which can enhance a molecule's metabolic stability, cell membrane permeability, and binding affinity to biological targets.^{[3][4][5]}

This guide will deconstruct the individual contributions of these groups to the overall chemical personality of the title compound, providing researchers with the foundational knowledge required for its effective application.

Molecular Structure and Physicochemical Properties

The chemical identity of 5-[3-(trifluoromethoxy)phenyl]tetrazole is defined by the interplay between its aromatic core, the acidic tetrazole heterocycle, and the electronically-distinct trifluoromethoxy substituent.

Tautomerism

It is critical to recognize that 5-substituted tetrazoles exist as an equilibrium of two distinct tautomers: the 1H- and 2H-forms.^[6] While the 2H-tautomer is often calculated to be the more stable isomer, the energy difference is small, and both forms are present in solution.^{[6][7]} Consequently, the compound is typically named without specifying the tautomer, as the equilibrium is rapid. For the purpose of this guide, we will refer to the compound as 5-[3-(trifluoromethoxy)phenyl]tetrazole.

Caption: Tautomeric equilibrium of 5-substituted tetrazoles.

Core Chemical Properties

The integration of the -OCF₃ group and the tetrazole ring results in a unique set of chemical properties summarized in the table below.

Property	Value / Expected Range	Justification & Significance
CAS Number	216144-09-1 (for 1H-tautomer) [1][3]	Uniquely identifies the chemical substance for regulatory and procurement purposes.
Molecular Formula	C ₈ H ₅ F ₃ N ₄ O [4]	Defines the elemental composition of the molecule.
Molecular Weight	230.15 g/mol [4]	Essential for all stoichiometric calculations in synthesis and analysis.
Acidity (pKa)	~ 4.0 - 5.0 (Predicted)	The tetrazole proton is acidic, with a pKa comparable to that of carboxylic acids.[6] This property is fundamental to its role as a bioisostere, allowing it to exist as an anion at physiological pH (7.4) and engage in similar ionic interactions with biological targets.
Lipophilicity (cLogP)	> 2.0 (Predicted)	The trifluoromethoxy group is a strong lipophilicity enhancer.[4] [5] This increased lipophilicity can improve membrane permeability and oral bioavailability but may also increase binding to plasma proteins or metabolic enzymes.
Melting Point	156-158 °C (Analog-based estimate)	The related analog, 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole, melts in this range. [8][9] This suggests the title

compound is a crystalline solid at room temperature.

Metabolic Stability

High (Predicted)

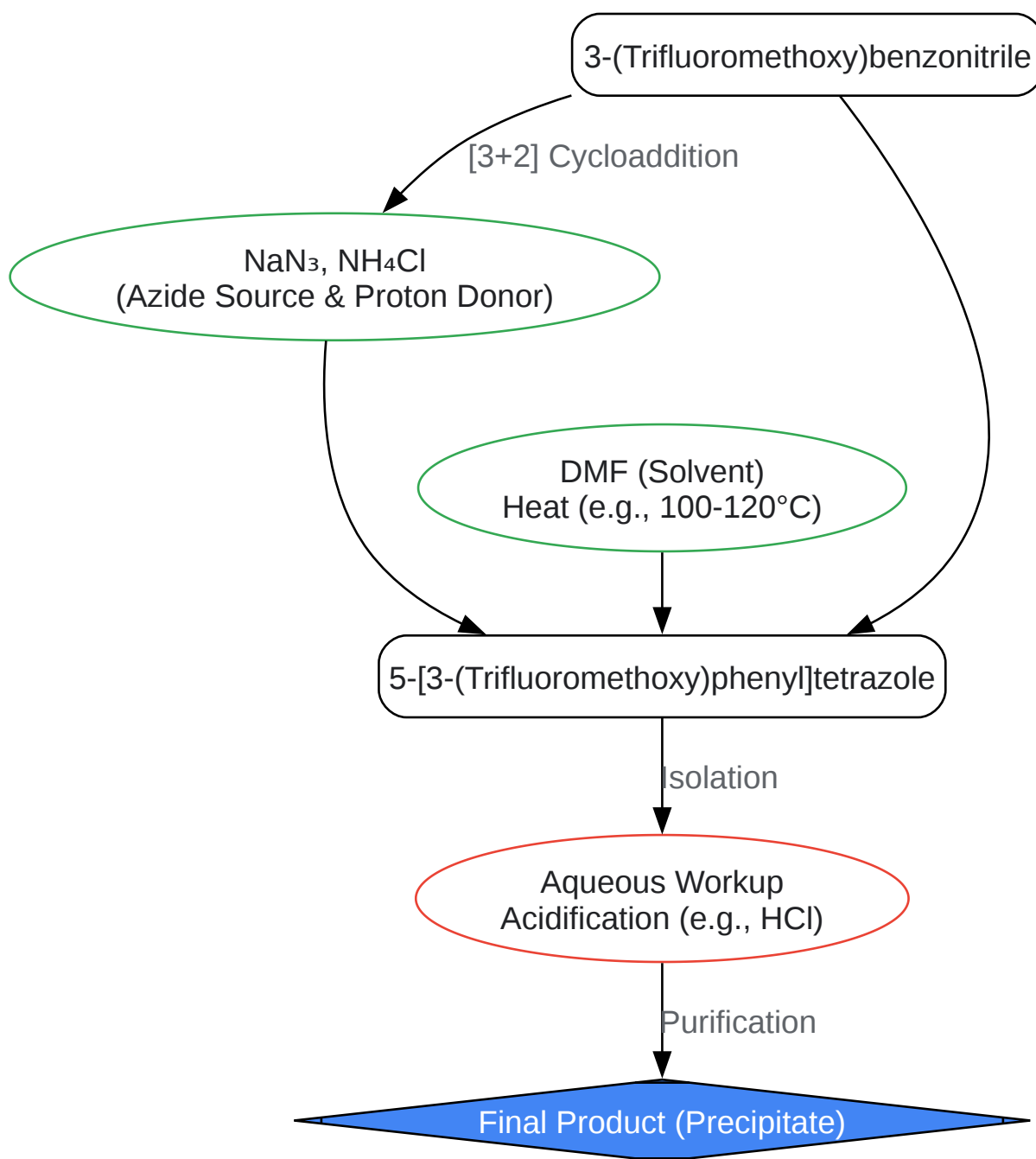
The tetrazole ring is resistant to common metabolic transformations affecting carboxylic acids.^[2] Furthermore, the high bond strength of C-F bonds in the -OCF₃ group confers significant resistance to oxidative metabolism by cytochrome P450 enzymes.^[3]

Synthesis and Characterization

The synthesis of 5-aryl-tetrazoles is a well-established process in organic chemistry, primarily relying on a classic cycloaddition reaction.

Synthetic Pathway: [3+2] Cycloaddition

The most prevalent and efficient method for constructing the 5-substituted tetrazole ring is the [3+2] cycloaddition reaction between an organic nitrile and an azide salt.^[10] This reaction, often referred to as a "click" reaction, is characterized by its high yield, reliability, and tolerance of various functional groups. The synthesis of 5-[3-(trifluoromethoxy)phenyl]tetrazole proceeds from the commercially available 3-(trifluoromethoxy)benzonitrile.



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Caption: General workflow for the synthesis of 5-aryl-tetrazoles.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of analogous 5-aryltetrazoles.[11]

- **Reaction Setup:** To a solution of 3-(trifluoromethoxy)benzonitrile (1.0 eq) in N,N-dimethylformamide (DMF, ~3-4 mL per mmol of nitrile), add sodium azide (NaN_3 , 1.2 eq) and ammonium chloride (NH_4Cl , 1.2 eq).
- **Reaction Execution:** Heat the reaction mixture to 100-120 °C and stir vigorously for 5-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting nitrile is consumed.
- **Workup and Isolation:** Cool the reaction mixture to room temperature. Carefully pour the mixture into water and stir. Acidify the aqueous solution to a $\text{pH} < 2$ using concentrated hydrochloric acid (HCl). This protonates the tetrazolate anion, causing the product to precipitate out of solution.
- **Purification:** Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Spectroscopic Characterization

The structural confirmation of 5-[3-(trifluoromethoxy)phenyl]tetrazole is achieved through standard spectroscopic techniques. The expected spectral features are:

- **^1H NMR:** A broad singlet corresponding to the acidic N-H proton, typically observed downfield (>10 ppm), which may be exchangeable with D_2O . The four protons on the meta-substituted phenyl ring will appear as a complex multiplet pattern in the aromatic region (typically 7.5 - 8.5 ppm).
- **^{13}C NMR:** Signals in the aromatic region for the phenyl carbons. A characteristic signal for the single carbon atom of the tetrazole ring is expected around 164-165 ppm.^[12]
- **^{19}F NMR:** A singlet peak corresponding to the three equivalent fluorine atoms of the $-\text{OCF}_3$ group.
- **FT-IR:** A broad absorption band for the N-H stretch ($3000\text{-}3400\text{ cm}^{-1}$). Strong absorption bands corresponding to C-F stretching of the trifluoromethoxy group will be prominent ($1100\text{-}1300\text{ cm}^{-1}$). Aromatic C-H and ring stretching ($\text{C}=\text{C}$, $\text{C}=\text{N}$, $\text{N}=\text{N}$) vibrations will also be present.

- Mass Spectrometry: The molecular ion peak ($[M+H]^+$ or $[M-H]^-$) corresponding to the calculated molecular weight will confirm the identity of the compound.

Application in Drug Discovery: The Bioisostere Principle

The primary value of 5-[3-(trifluoromethoxy)phenyl]tetrazole in drug development lies in the tetrazole moiety's function as a bioisostere for a carboxylic acid. This strategic substitution is a cornerstone of lead optimization.

Caption: Bioisosteric relationship between carboxylic acids and tetrazoles.

The key advantages of replacing a carboxylic acid with a tetrazole ring include:

- Comparable Acidity: The tetrazole proton has a pKa very similar to that of a carboxylic acid, allowing it to maintain crucial ionic interactions with receptor targets like arginine or lysine residues.[\[13\]](#)[\[14\]](#)
- Enhanced Metabolic Stability: Carboxylic acids are often susceptible to Phase II metabolism, particularly glucuronidation, which can lead to rapid clearance. The tetrazole ring is largely inert to this metabolic pathway, often resulting in a longer in-vivo half-life.[\[2\]](#)
- Increased Lipophilicity: The tetrazole ring is more lipophilic than a carboxylic acid group. This can improve a compound's ability to cross cellular membranes, potentially leading to better absorption and distribution.[\[15\]](#)
- Modulated Hydrogen Bonding: The tetrazole ring presents multiple nitrogen atoms that can act as hydrogen bond acceptors, offering different, and potentially beneficial, interactions within a target's binding pocket.[\[14\]](#)

Conclusion

5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole is a highly valuable scaffold for modern drug discovery. Its chemical properties are defined by a synergistic combination of an acidic, metabolically stable tetrazole ring and a lipophilic, stability-enhancing trifluoromethoxy group. The straightforward and robust synthetic route makes it an accessible building block for research and development. Understanding the fundamental principles of its acidity, lipophilicity,

and bioisosteric potential empowers scientists to leverage this compound for the design of next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

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- To cite this document: BenchChem. [5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1362300#5-3-trifluoromethoxy-phenyl-2h-tetrazole-chemical-properties>]

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